molecular formula C13H8O4 B13940842 4-Methoxybenzo[de]isochromene-1,3-dione

4-Methoxybenzo[de]isochromene-1,3-dione

Cat. No.: B13940842
M. Wt: 228.20 g/mol
InChI Key: PZCDANLLYCNHDQ-UHFFFAOYSA-N
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Description

4-Methoxybenzo[de]isochromene-1,3-dione is a heterocyclic compound that belongs to the family of isochromenes It is characterized by a fused ring system consisting of a benzene ring and an isochromene ring with a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzo[de]isochromene-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzo[de]isochromene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isochromene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles under conditions that may include acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted isochromene derivatives.

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These interactions can lead to changes in fluorescence or colorimetric properties, making it useful for detecting various analytes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzo[de]isochromene-1,3-dione is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications in chemosensing and material science.

Properties

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

IUPAC Name

6-methoxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

InChI

InChI=1S/C13H8O4/c1-16-9-6-5-7-3-2-4-8-10(7)11(9)13(15)17-12(8)14/h2-6H,1H3

InChI Key

PZCDANLLYCNHDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(C=CC=C3C(=O)OC2=O)C=C1

Origin of Product

United States

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